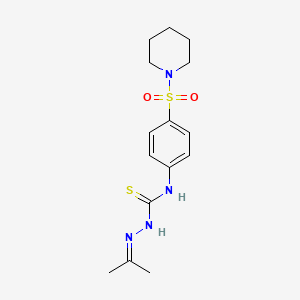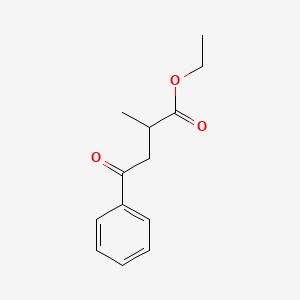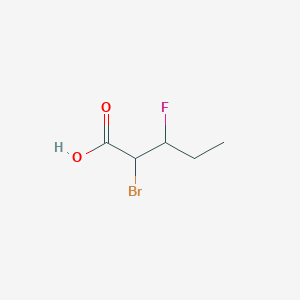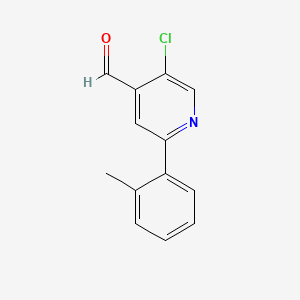
4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 4-position, a nitroso group at the 5-position, and a piperidinyl group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one typically involves multiple steps. One common synthetic route includes the following steps :
Starting Material: 6-amino-2-sulfanyl-4(3H)-pyrimidone monohydrate.
Step 1: Methylation using ethanol, triethylamine, and methyl iodide at room temperature.
Step 2: Nitrosation using sodium nitrite and glacial acetic acid.
Step 3: Reaction with piperidine in ethanol and water under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 4-amino-5-nitro-2-piperidin-1-yl-1H-pyrimidin-6-one.
Reduction: Formation of 4,5-diamino-2-piperidin-1-yl-1H-pyrimidin-6-one.
Substitution: Formation of various substituted pyrimidines depending on the substituent introduced.
Applications De Recherche Scientifique
4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of lipoxygenase.
Medicine: Explored for its antioxidant and anti-inflammatory properties, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets :
Enzyme Inhibition: It acts as an inhibitor of enzymes such as lipoxygenase, which is involved in the metabolism of fatty acids.
Antioxidant Activity: It can scavenge reactive oxygen species, thereby reducing oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one can be compared with other similar compounds :
Similar Compounds: 4-amino-5-nitro-2-piperidin-1-yl-1H-pyrimidin-6-one, 4,5-diamino-2-piperidin-1-yl-1H-pyrimidin-6-one.
Uniqueness: The presence of both an amino and a nitroso group on the pyrimidine ring makes it unique in terms of its reactivity and potential biological activities.
Propriétés
Numéro CAS |
90644-27-2 |
|---|---|
Formule moléculaire |
C9H13N5O2 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
4-amino-5-nitroso-2-piperidin-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N5O2/c10-7-6(13-16)8(15)12-9(11-7)14-4-2-1-3-5-14/h1-5H2,(H3,10,11,12,15) |
Clé InChI |
JDGUXSACQOFAJB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=C(C(=O)N2)N=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14019393.png)

![[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol](/img/structure/B14019407.png)

![N-[(E)-(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14019432.png)
![6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B14019433.png)

